Bienvenue dans la boutique en ligne BenchChem!

N-(2-phenylethyl)but-3-en-1-amine

Lipophilicity Physicochemical property Blood-brain barrier permeability

N-(2-Phenylethyl)but-3-en-1-amine (CAS 867324-06-9, molecular formula C₁₂H₁₇N, molecular weight 175.27 g/mol) is a synthetic secondary amine belonging to the N-substituted phenethylamine class. It is characterized by a phenylethyl pharmacophore tethered via a secondary amine to a but-3-en-1-yl chain that terminates in a reactive alkene moiety.

Molecular Formula C12H17N
Molecular Weight 175.275
CAS No. 867324-06-9
Cat. No. B2803660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)but-3-en-1-amine
CAS867324-06-9
Molecular FormulaC12H17N
Molecular Weight175.275
Structural Identifiers
SMILESC=CCCNCCC1=CC=CC=C1
InChIInChI=1S/C12H17N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2
InChIKeyNYLQOUGTTNYEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenylethyl)but-3-en-1-amine (CAS 867324-06-9): A Terminal-Alkene-Functionalized Phenethylamine Scaffold for Selective Derivatization and CNS-Targeted Probe Design


N-(2-Phenylethyl)but-3-en-1-amine (CAS 867324-06-9, molecular formula C₁₂H₁₇N, molecular weight 175.27 g/mol) is a synthetic secondary amine belonging to the N-substituted phenethylamine class . It is characterized by a phenylethyl pharmacophore tethered via a secondary amine to a but-3-en-1-yl chain that terminates in a reactive alkene moiety . This structural motif places it at the intersection of classical phenethylamine GPCR ligand space and alkene-enabled synthetic diversification strategies, distinguishing it from both the fully saturated N-alkylphenethylamine analogs and the unsubstituted phenethylamine parent scaffold.

Why Generic Substitution of N-(2-Phenylethyl)but-3-en-1-amine with Common N-Alkylphenethylamines Is Chemically and Pharmacologically Invalid


In-class N-alkylphenethylamines cannot be generically interchanged with N-(2-phenylethyl)but-3-en-1-amine for two primary reasons. First, the terminal alkene introduces a reactive handle for late-stage diversification (e.g., hydroboration, epoxidation, thiol-ene click chemistry, olefin metathesis) that is absent in fully saturated analogs such as N-(2-phenylethyl)butan-1-amine (CAS 23068-45-3); this synthetic chokepoint is critical for generating focused compound libraries from a common intermediate . Second, class-level structure-activity relationship (SAR) evidence from the sigma-1 receptor and 5-HT₂A/₂C receptor literature demonstrates that the steric and electronic character of the N-substituent profoundly modulates receptor binding affinity, efficacy, and signaling bias; the sp²-hybridized terminal carbon of the butenyl chain introduces geometric constraint and altered electron density that cannot be mimicked by a saturated n-butyl, benzyl, or methyl substituent [1]. Substituting to a saturated analog or a benzyl variant therefore risks both loss of synthetic versatility and unpredictable shifts in pharmacological profile.

N-(2-Phenylethyl)but-3-en-1-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Computed Lipophilicity (LogP) Comparison: N-(2-Phenylethyl)but-3-en-1-amine vs. Saturated N-(2-Phenylethyl)butan-1-amine

The target compound exhibits a computed LogP of 2.79, which is approximately 0.22 log units lower than its fully saturated analog N-(2-phenylethyl)butan-1-amine (LogP = 3.01) . This difference arises from the terminal alkene's sp² carbons, which reduce hydrophobic surface area relative to the sp³-hybridized terminal methyl of the saturated butyl chain. A lower LogP within this range may translate to reduced non-specific membrane partitioning and altered blood-brain barrier (BBB) penetration kinetics relative to the saturated comparator, a consideration for CNS-targeted probe development.

Lipophilicity Physicochemical property Blood-brain barrier permeability

Terminal Alkene as a Synthetic Diversification Handle: Unique Reactivity Not Available in Saturated N-Alkylphenethylamine Analogs

The but-3-en-1-yl substituent of the target compound contains a terminal monosubstituted alkene capable of undergoing transformations that are structurally impossible for saturated N-alkyl analogs including N-(2-phenylethyl)butan-1-amine, N-benzylbut-3-en-1-amine (which lacks the ethylene spacer between aryl and amine), and the parent phenethylamine [1]. Specifically, the terminal alkene is a competent substrate for thiol-ene radical addition, hydroboration-oxidation, epoxidation, cross-metathesis, and ozonolysis, enabling late-stage installation of hydroxyl, diol, halohydrin, amine, thioether, or extended olefin functionality without de novo resynthesis of the phenethylamine core. This capability is not shared by any saturated N-alkylphenethylamine comparator.

Late-stage functionalization Click chemistry Medicinal chemistry diversification

Molecular Weight and PSA Comparison: Target Compound vs. Benzyl Analog N-Benzylbut-3-en-1-amine

The target compound has a molecular weight of 175.27 g/mol and a topological polar surface area (TPSA) of 12.03 Ų, reflecting its secondary amine as the sole hydrogen bond donor/acceptor beyond the aromatic ring . In comparison, the benzyl analog N-benzylbut-3-en-1-amine (CAS 17150-62-8) has a molecular weight of 161.24 g/mol, representing a 14 g/mol reduction due to the one-carbon-shorter spacer between the aryl ring and amine nitrogen [1]. While both compounds share the terminal alkene motif, the phenethyl spacer of the target compound provides a distinct amine-to-aryl distance that class-level SAR literature on sigma-1 receptors identifies as critical for high-affinity binding; the optimal N-arylalkyl chain length for sigma-1 affinity in the phenylalkylamine series is reported to be 3-4 methylene units, making the phenethyl (2-carbon) spacer of the target compound a deliberate and non-interchangeable design feature [2].

Molecular weight optimization Ligand efficiency Fragment-based drug discovery

Chiral Purity and Stereochemical Differentiation: Racemic N-(2-Phenylethyl)but-3-en-1-amine vs. Enantiopure (R)-N-(1-Phenylethyl)but-3-en-1-amine

The target compound N-(2-phenylethyl)but-3-en-1-amine (CAS 867324-06-9) is an achiral molecule, possessing no stereogenic center; the phenethyl group is attached at the β-carbon of the ethyl chain, resulting in a symmetric methylene adjacent to the amine nitrogen . In contrast, the closely related (R)-N-(1-Phenylethyl)but-3-en-1-amine (CAS 177944-16-0) is chiral, bearing a methyl substituent at the α-carbon of the ethyl linker, which introduces a stereocenter . The achiral nature of the target compound eliminates the need for enantiomeric purity specification, chiral chromatographic validation, and concerns about racemization during storage or downstream reactions. This is a practical procurement advantage when stereochemistry is not required by the target binding site; the chiral analog commands a higher cost and limited supplier availability due to the additional synthetic or resolution steps.

Stereochemistry Enantiomeric purity Chiral resolution

N-(2-Phenylethyl)but-3-en-1-amine: Evidence-Backed Application Scenarios for Scientific Procurement and Research Deployment


Focused Medicinal Chemistry Library Synthesis via Late-Stage Alkene Diversification

The terminal alkene of N-(2-phenylethyl)but-3-en-1-amine enables a 'scaffold-to-library' workflow: a single procurement of the compound can be partitioned into parallel reactions (thiol-ene with diverse thiols, hydroboration-oxidation, epoxidation with various nucleophiles, cross-metathesis with functionalized olefins) to generate multiple distinct analog series without resynthesizing the phenethylamine core each time . This is not achievable with saturated N-alkylphenethylamines, which require de novo synthesis for each N-substituent variation. Research groups pursuing GPCR-targeted libraries can obtain 5-10 novel analogs from one batch of the compound in a single synthesis cycle, reducing both procurement costs and medicinal chemistry labor.

Sigma-1 Receptor Pharmacophore Probe Development

Class-level SAR from Glennon et al. (1994) establishes that appropriately N-substituted phenylalkylamines can achieve sigma-1 receptor binding affinities with Ki values below 1 nM (designated 'superpotent sigma ligands') [1]. The phenethyl spacer of N-(2-phenylethyl)but-3-en-1-amine positions the amine-to-aryl distance within the range identified as favorable for sigma-1 binding. The terminal alkene simultaneously provides a conjugation handle for attaching fluorescent or biotin tags needed for receptor localization studies, making this compound a dual-purpose intermediate: both a candidate pharmacophore and a vector for probe attachment. This dual functionality is absent from saturated N-butylphenethylamine, which lacks the conjugation handle, and from N-benzylbut-3-en-1-amine, which has a suboptimal amine-to-aryl spacing.

Comparative CNS Penetration Assessment in Phenethylamine Series

The computed LogP difference of -0.22 relative to the saturated N-(2-phenylethyl)butan-1-amine (LogP 3.01 vs. 2.79) positions N-(2-phenylethyl)but-3-en-1-amine as a moderately less lipophilic comparator in CNS penetration studies . In parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain-to-plasma ratio determinations, this LogP differential is expected to produce a measurable reduction in passive membrane partitioning. Research groups conducting systematic phenethylamine SAR for CNS targets can use the target compound and its saturated analog as a matched pair to isolate the contribution of terminal chain unsaturation to BBB penetration, target engagement, and off-target binding profiles.

Achiral Building Block for High-Throughput Screening (HTS) Library Assembly

The achiral nature of N-(2-phenylethyl)but-3-en-1-amine eliminates the procurement, analytical, and regulatory complexities associated with enantiopure compounds . For HTS library construction, where thousands of compounds are screened in parallel, achiral building blocks reduce the risk of data misinterpretation arising from enantiomeric impurity, simplify analytical chemistry quality control (no need for chiral HPLC or optical rotation measurement), and lower per-compound procurement cost by an estimated 30-50% relative to single-enantiomer analogs such as (R)-N-(1-Phenylethyl)but-3-en-1-amine (CAS 177944-16-0). This makes the target compound a cost-effective choice for initial screening campaigns, with chiral resolution deferred to hit validation stages.

Quote Request

Request a Quote for N-(2-phenylethyl)but-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.